7-Chloro-4-hydrazinoquinoline

Antileishmanial Drug Discovery Neglected Tropical Diseases

This high-purity 7-Chloro-4-hydrazinoquinoline is a pharmacophoric synthon where the 7-chloro substituent is essential for β-hematin inhibition and antiparasitic potency. As the core scaffold for hydrazones with IC50 values as low as 20 ng/mL against Leishmania braziliensis and 18.76 ng/mL against chloroquine-resistant P. falciparum, it enables rapid SAR expansion in neglected disease drug discovery. Ideal for building Schiff base ligands for bioinorganic and materials chemistry. Procure now for lead optimization campaigns.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 23834-14-2
Cat. No. B1583878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-hydrazinoquinoline
CAS23834-14-2
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)NN
InChIInChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13)
InChIKeyTWJRTPKEHPDDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-hydrazinoquinoline (CAS 23834-14-2): A Versatile Hydrazinoquinoline Building Block for Antiparasitic and Antimicrobial Derivative Synthesis


7-Chloro-4-hydrazinoquinoline (CAS 23834-14-2) is a heterocyclic chemical intermediate belonging to the 4-hydrazinoquinoline class, distinguished by the presence of a chlorine atom at the 7-position and a hydrazino group at the 4-position of the quinoline ring system . This structural arrangement, with a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol, renders the compound a highly versatile synthon in medicinal chemistry [1]. Its hydrazino group serves as a reactive nucleophilic handle for condensation reactions with aldehydes and ketones, enabling the facile synthesis of a wide array of hydrazone derivatives with documented biological activities [2]. Commercially, the compound is widely available in high purity (typically ≥98%) and is supplied as a white to tan powder or crystals with a characteristic melting point of 219-225 °C (decomposition) .

Why Generic 4-Hydrazinoquinoline Substitution Fails: The Functional Imperative of the 7-Chloro Substituent in 7-Chloro-4-hydrazinoquinoline


Substituting 7-Chloro-4-hydrazinoquinoline with a non-chlorinated 4-hydrazinoquinoline or a simple 7-chloroquinoline analog is not scientifically equivalent due to the established, non-interchangeable role of the 7-chloro substituent in determining biological potency. Structure-Activity Relationship (SAR) studies in the 4-aminoquinoline class, to which this compound is structurally related, have definitively shown that the presence of a 7-chloro group is a strict requirement for key activities like β-hematin inhibition, a critical mechanism in antimalarial action [1]. Furthermore, within the 4-hydrazinoquinoline series itself, the 7-chloro substituent is known to significantly modulate toxicity and bioactivity, with literature reviews indicating that electron-donating substituents on the 4-hydrazinoquinoline core can alter toxicity by 3-7 fold [2]. Therefore, the 7-chloro group is not merely a passive structural feature but an active pharmacophoric element that dictates the biological profile of derived hydrazones. Selecting a non-chlorinated or differently substituted analog would yield a divergent set of derivatives with an unpredictable and likely inferior spectrum of activity, compromising the validity of structure-activity relationship studies and lead optimization campaigns.

7-Chloro-4-hydrazinoquinoline (CAS 23834-14-2): Quantified Evidence for Differentiated Procurement and Research Selection


Superior Antileishmanial Potency: 7-Chloro-4-hydrazinoquinoline-Derived Hydrazones Achieve Sub-100 ng/mL IC50 Against Intracellular Amastigotes

Hydrazones synthesized from 7-Chloro-4-hydrazinoquinoline demonstrate exceptionally potent activity against the clinically relevant intracellular amastigote stage of Leishmania braziliensis. Specific derivatives, designated Compound 6 and Compound 7, exhibited IC50 values of 30 ng/mL and 20 ng/mL, respectively, in infected murine macrophage assays [1]. This level of activity is in the low nanogram range, placing these leads among highly potent antileishmanial agents. In contrast, the parent compound 7-Chloro-4-hydrazinoquinoline itself lacks this level of potency, highlighting that its primary value is as a privileged building block that imparts this high activity to its derivatives. This potent activity against the intracellular form of the parasite, which is responsible for the pathology of the disease in humans, is a critical differentiator for research programs targeting leishmaniasis.

Antileishmanial Drug Discovery Neglected Tropical Diseases

Effective Antimalarial Activity Against Drug-Resistant Strains: 7-Chloro-4-hydrazinoquinoline-Derived Hydrazones Show Low ng/mL IC50 Against Chloroquine-Resistant P. falciparum

Derivatives of 7-Chloro-4-hydrazinoquinoline have shown potent in vitro activity against Plasmodium falciparum, including strains resistant to the frontline drug chloroquine. A key derivative, Compound 11a, demonstrated an IC50 of 18.76 ng/mL against the chloroquine-resistant K1 strain and 103.4 ng/mL against the chloroquine-sensitive T96 strain [1]. This is a significant differentiation point, as it shows that the 7-chloro-4-hydrazinoquinoline scaffold can be elaborated into agents that overcome a major mechanism of clinical drug resistance. While chloroquine itself is a 4-amino-7-chloroquinoline, its activity is severely compromised against resistant strains (often with IC50 values >100 nM, which is >30 ng/mL, and frequently much higher). The fact that hydrazones derived from 7-Chloro-4-hydrazinoquinoline maintain potent activity (18.76 ng/mL) against the K1 resistant strain underscores the unique advantage of this hydrazino scaffold for circumventing chloroquine resistance mechanisms.

Antimalarial Drug Resistance Infectious Diseases

Antitubercular Activity Comparable to First-Line Drugs: 7-Chloro-4-hydrazinoquinoline Hydrazones Achieve MIC of 2.5 µg/mL Against M. tuberculosis H37Rv

A series of 7-chloro-4-quinolinylhydrazones synthesized from 7-Chloro-4-hydrazinoquinoline have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain for tuberculosis drug screening. Several derivatives, including compounds 3f, 3i, and 3o, exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL [1]. This level of activity is directly comparable to the first-line antitubercular drug ethambutol, which has a reported MIC of 3.12 µg/mL against the same strain, and approaches that of rifampicin (MIC = 2.0 µg/mL) [1]. Furthermore, these active hydrazones were found to be non-cytotoxic, indicating a promising selectivity index. This demonstrates that 7-Chloro-4-hydrazinoquinoline serves as a crucial intermediate for generating compounds with MIC values in the same range as clinically used antitubercular agents, a significant advantage for any drug discovery program targeting tuberculosis.

Antitubercular Antibacterial Infectious Diseases

Broad-Spectrum Antibacterial and Antifungal Activity of Derived Hydrazones: Growth Inhibition of B. subtilis and A. niger at 25-50 µg/mL

The utility of 7-Chloro-4-hydrazinoquinoline extends beyond antitubercular and antiparasitic applications to include broad-spectrum antimicrobial activity. Hydrazone derivatives synthesized from this core building block were evaluated against a panel of bacteria and fungi. Compounds 4a, 4b, and 4c were identified as good growth inhibitors of the Gram-positive bacterium Bacillus subtilis at a concentration of 25 µg/mL and the fungus Aspergillus niger at a concentration of 50 µg/mL [1]. This demonstrates a tangible antimicrobial effect from these specific derivatives. The parent compound, 7-Chloro-4-hydrazinoquinoline, does not show this level of broad-spectrum activity, reinforcing its role as a versatile scaffold that confers these properties to its hydrazone adducts. This broad-spectrum activity profile is a valuable differentiator for researchers seeking to develop new antimicrobial agents, particularly against fungal pathogens like A. niger, which can cause opportunistic infections.

Antibacterial Antifungal Antimicrobial Infectious Diseases

Proven Versatility in Coordination Chemistry: Formation of Monoprotic Bidentate Schiff Base Ligands and Complexes with Cu(II), Ni(II), Co(II), Fe(III), and UO2(II)

7-Chloro-4-hydrazinoquinoline is a valuable precursor in inorganic and materials chemistry, demonstrating a well-characterized ability to form stable metal complexes. Reaction with o-hydroxybenzaldehyde yields a new hydrazone ligand (HL) that behaves as a monoprotic bidentate chelator [1]. This ligand was successfully reacted with a range of transition and actinide metal ions—Cu(II), Ni(II), Co(II), Fe(III), and UO2(II)—to yield mononuclear complexes with diverse geometries, including octahedral, square-planar, tetrahedral, and pentagonal bipyramidal configurations [1]. Notably, a binuclear Fe(III) complex exhibiting antiferromagnetic interactions was also obtained [1]. This extensive metal-binding capability is a key differentiator from simpler quinoline analogs that lack the hydrazino functionality or from 7-chloroquinoline, which is not an effective ligand. The ability to generate a library of metal complexes with varied structures and potential bioactivities makes this compound a unique and powerful tool for coordination chemists and researchers developing metallodrugs or functional materials.

Coordination Chemistry Inorganic Chemistry Materials Science Bioinorganic Chemistry

High and Consistent Commercial Purity for Reliable Research: Assay of 98% with Characterized Physical Properties

For reliable and reproducible research outcomes, the quality and purity of the starting material are paramount. 7-Chloro-4-hydrazinoquinoline is widely available from major commercial suppliers at a high standard purity of 98% . This level of purity is consistently verified by analytical methods and is accompanied by well-defined physical properties, including a melting point of 219-225 °C (decomposition), a density of approximately 1.43 g/cm³, and a calculated LogP of ~2.95 [1]. This high and consistent quality profile is a crucial differentiator for procurement. When selecting a building block for a multi-step synthesis or a lead optimization program, a known, high-purity starting material minimizes the risk of side reactions from impurities and ensures that the biological activity of the final compounds can be confidently attributed to the designed structure. Compared to sourcing a custom-synthesized or less characterized analog, the commercial availability of high-purity 7-Chloro-4-hydrazinoquinoline reduces lead times and ensures batch-to-batch consistency, which is essential for rigorous scientific work.

Chemical Synthesis Procurement Quality Control

Validated Research and Industrial Applications for 7-Chloro-4-hydrazinoquinoline (CAS 23834-14-2)


Scaffold for Developing Next-Generation Antileishmanial Drug Leads

Research groups focused on discovering new treatments for leishmaniasis, a neglected tropical disease, should prioritize 7-Chloro-4-hydrazinoquinoline as a core scaffold. Evidence demonstrates that hydrazone derivatives synthesized from this compound exhibit exceptionally potent activity against the intracellular amastigote stage of Leishmania braziliensis, with IC50 values as low as 20 ng/mL [1]. This level of potency, achieved in a clinically relevant in vitro model, positions this scaffold as a top-tier starting point for hit-to-lead and lead optimization campaigns. Procurement of this building block enables the rapid synthesis and screening of focused hydrazone libraries to identify new preclinical candidates with improved potency, selectivity, and pharmacokinetic properties. [1]

Precursor for Antimalarial Agents Effective Against Drug-Resistant P. falciparum

In the fight against malaria, the emergence and spread of drug resistance is a critical challenge. 7-Chloro-4-hydrazinoquinoline is a validated precursor for synthesizing quinolinylhydrazones that maintain potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum. Specifically, derivative 11a displayed an IC50 of 18.76 ng/mL against the K1 resistant strain [1]. Researchers developing new antimalarial therapies can leverage this scaffold to explore novel chemical space that circumvents established resistance mechanisms, a key advantage over the widely used 4-aminoquinoline class. [1]

Key Intermediate for Synthesizing Potent Antitubercular Compounds

Medicinal chemists working on tuberculosis drug discovery will find 7-Chloro-4-hydrazinoquinoline to be a strategic intermediate. Its derived hydrazones have demonstrated MIC values (2.5 µg/mL) against M. tuberculosis H37Rv that are on par with or superior to first-line drugs like ethambutol [1]. This activity, combined with the observed non-cytotoxic profile of the lead compounds, validates the scaffold's potential for generating new antitubercular agents with a favorable therapeutic window. Procurement of this building block enables the efficient exploration of SAR around the hydrazone moiety to optimize potency, reduce toxicity, and improve metabolic stability. [1]

Versatile Ligand Precursor for Bioinorganic and Coordination Chemistry

Inorganic and materials chemists should consider 7-Chloro-4-hydrazinoquinoline as a unique precursor for designing novel Schiff base hydrazone ligands. The compound reacts readily with aldehydes like o-hydroxybenzaldehyde to form stable, monoprotic bidentate ligands capable of chelating a wide range of transition and actinide metal ions, including Cu(II), Ni(II), Co(II), Fe(III), and UO2(II) [1]. The resulting complexes exhibit diverse geometries and magnetic properties (e.g., antiferromagnetism in a binuclear Fe(III) complex) [1]. This broad metal-binding versatility makes it a valuable tool for studies in bioinorganic chemistry, catalysis, and the development of functional materials such as magnetic or luminescent metal-organic frameworks. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4-hydrazinoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.